2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. Hydrazones, a subclass of Schiff bases, are formed when hydrazine reacts with aldehydes or ketones. This compound is characterized by the presence of a hydrazinecarbonyl group and a fluorophenyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE typically involves the reaction of 2,6-dichlorobenzaldehyde with 3-fluorophenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to inhibition or activation of specific pathways. The presence of the hydrazinecarbonyl group allows for the formation of hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide}
- 1-{N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide}
- 1-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(3-fluorophenyl)formamide
Uniqueness
1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C15H10Cl2FN3O2 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(3-fluorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl2FN3O2/c16-12-5-2-6-13(17)11(12)8-19-21-15(23)14(22)20-10-4-1-3-9(18)7-10/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
InChI Key |
XACVZHCDRLNXNH-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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